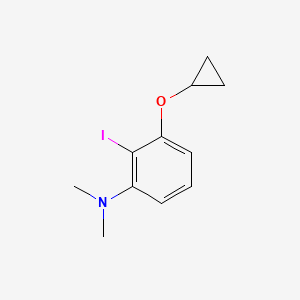![molecular formula C8H14N2O2 B12634857 Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate CAS No. 920338-59-6](/img/structure/B12634857.png)
Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-metil-4,5-diazaspiro[2.4]heptano-6-carboxilato de metilo es un compuesto espirocíclico caracterizado por una estructura única que incluye una unión espiro entre un ciclopropano y un anillo de diazano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-metil-4,5-diazaspiro[2.4]heptano-6-carboxilato de metilo típicamente implica la ciclización de precursores apropiados. Un método común implica la reacción de 1-acetil-1-carboxilciclopropano con hidracina, lo que lleva a la formación de la estructura espirocíclica . Otro enfoque incluye el uso de metilideno dimetiloxosulfonio en una reacción de Corey-Chaykovsky para formar el compuesto espiro .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. Los principios de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción y los procesos de purificación, se aplicarían a la producción de 6-metil-4,5-diazaspiro[2.4]heptano-6-carboxilato de metilo.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-metil-4,5-diazaspiro[2.4]heptano-6-carboxilato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y varios nucleófilos para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 6-metil-4,5-diazaspiro[2.4]heptano-6-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar las interacciones enzimáticas y las vías biológicas.
Mecanismo De Acción
El mecanismo por el cual el 6-metil-4,5-diazaspiro[2.4]heptano-6-carboxilato de metilo ejerce sus efectos involucra interacciones con objetivos moleculares como enzimas y receptores. La estructura espirocíclica permite interacciones de unión únicas, que pueden modular las vías biológicas y las actividades enzimáticas. Las vías y objetivos específicos dependen del contexto de su aplicación, ya sea en química medicinal o en ciencia de materiales.
Comparación Con Compuestos Similares
Compuestos similares
Clorhidrato de (6S)-5-azaspiro[2.4]heptano-6-carboxilato de metilo:
Éster dimetilico del ácido 4,6-diazaspiro[2.4]hept-5-eno-4,7-dicarboxílico: Otro compuesto espirocíclico utilizado en la síntesis de β-lactámicos, que son antibióticos importantes.
Unicidad
El 6-metil-4,5-diazaspiro[2.4]heptano-6-carboxilato de metilo es único debido a su estructura espirocíclica específica, que confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un valor para diversas aplicaciones, particularmente en el desarrollo de nuevos medicamentos y materiales.
Propiedades
Número CAS |
920338-59-6 |
|---|---|
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C8H14N2O2/c1-7(6(11)12-2)5-8(3-4-8)10-9-7/h9-10H,3-5H2,1-2H3 |
Clave InChI |
HDADUHXSEANEEO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CC2)NN1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12634775.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12634787.png)
![2-Buten-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B12634800.png)

![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)

![Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12634841.png)
![(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12634847.png)

![5-(3-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B12634851.png)


